molecular formula C15H15F3N2O2 B2550854 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1795295-56-5

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2550854
CAS No.: 1795295-56-5
M. Wt: 312.292
InChI Key: WDVPMGFJTGJIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H15F3N2O2 and its molecular weight is 312.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

  • Antimicrobial Properties : Research on related furan urea derivatives, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, demonstrates their synthesis and potential for broad antimicrobial activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, excluding Bacillus subtilis. This indicates a promising avenue for developing novel drugs based on furan urea compounds for medicinal purposes (Donlawson et al., 2020).

Chemical Reactions and Derivatives

  • Catalysis and Rearrangement Reactions : Studies show that furan-2-yl(phenyl)methanol derivatives can undergo smooth aza-Piancatelli rearrangement in the presence of certain catalysts, forming 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This highlights the utility of furan compounds in synthesizing complex heterocyclic structures with potential applications in drug development and materials science (Reddy et al., 2012).

Material Science and Rheology

  • Hydrogel Formation : The ability of urea derivatives to form hydrogels in specific acidic conditions, with the gel properties being tunable based on the anion identity, suggests applications in material science for creating customized hydrogels. These gels could be useful in drug delivery systems, tissue engineering, and as sensors (Lloyd & Steed, 2011).

Pharmacology and Enzyme Inhibition

  • Soluble Epoxide Hydrolase Inhibition : 1,3-Disubstituted ureas with a piperidyl moiety, similar in structure to the compound of interest, have been explored for their potent inhibitory activity against soluble epoxide hydrolase (sEH) in humans and mice. These inhibitors have shown promise in reducing inflammatory pain, offering insights into potential therapeutic applications for treating chronic pain and inflammation (Rose et al., 2010).

Antioxidant Properties

  • Antioxidant Activity : Novel chalcone derivatives, structurally related to furan urea compounds, have been synthesized and demonstrated significant antioxidant activity. This suggests that modifications of the furan urea backbone could yield potent antioxidant agents, useful in combating oxidative stress-related diseases (Prabakaran et al., 2021).

Properties

IUPAC Name

1-[1-(furan-3-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-10(8-11-6-7-22-9-11)19-14(21)20-13-4-2-12(3-5-13)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVPMGFJTGJIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.